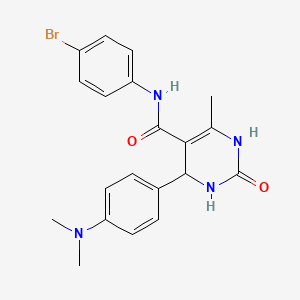
N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21BrN4O2 and its molecular weight is 429.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Aromatic rings : The presence of bromophenyl and dimethylaminophenyl groups enhances its lipophilicity and may influence its biological interactions.
- Tetrahydropyrimidine core : This structure is often associated with various pharmacological activities.
Molecular Formula
The molecular formula of the compound is C20H22BrN3O2.
Molecular Weight
The molecular weight is approximately 416.31 g/mol.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. A study on related thiazole derivatives demonstrated significant in vitro antimicrobial activity against various pathogens, suggesting that similar structures may possess comparable efficacy against microbial resistance .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
-
Cell Line Studies :
- In vitro studies on human breast adenocarcinoma cell lines (MCF7) showed that compounds with similar structures can induce apoptosis and inhibit cell proliferation. The Sulforhodamine B (SRB) assay was utilized to evaluate cytotoxic effects, revealing promising results for compounds with tetrahydropyrimidine cores .
- Another study highlighted that certain derivatives act as topoisomerase II inhibitors, leading to G2/M phase arrest in cancer cells, which is crucial for therapeutic efficacy against tumors .
- Mechanism of Action :
Case Studies
Several case studies have documented the biological activities of compounds structurally related to this compound:
科学研究应用
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of similar compounds have been synthesized and evaluated for their efficacy against cancer cell lines. The compound's structure allows it to interact with biological targets effectively, leading to cytotoxic effects on cancer cells. In vitro studies using the MCF7 breast adenocarcinoma cell line demonstrated promising results in inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of related structures exhibit significant activity against various microbial strains, which can be crucial in addressing antibiotic resistance. The synthesis of novel derivatives has shown enhanced effectiveness in combating resistant strains through mechanisms that disrupt microbial cell function .
Cosmetic Applications
The compound's unique chemical structure allows it to be utilized in cosmetic formulations. Its properties can enhance the stability and effectiveness of active ingredients in skincare products. Studies have shown that compounds with similar functionalities can improve skin hydration and provide protective effects against environmental stressors . The incorporation of such compounds into formulations is subject to rigorous safety assessments to comply with regulatory standards.
Pharmaceutical Formulation
Drug Delivery Systems
N-(4-bromophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be integrated into drug delivery systems due to its favorable pharmacokinetic properties. Its ability to enhance bioavailability makes it a candidate for developing targeted therapies that require precise delivery mechanisms . Research into polymer-based delivery systems has shown that incorporating such compounds can improve therapeutic outcomes by ensuring sustained release at the target site.
Research Studies and Findings
属性
IUPAC Name |
N-(4-bromophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O2/c1-12-17(19(26)23-15-8-6-14(21)7-9-15)18(24-20(27)22-12)13-4-10-16(11-5-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRZLVYGUABPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













